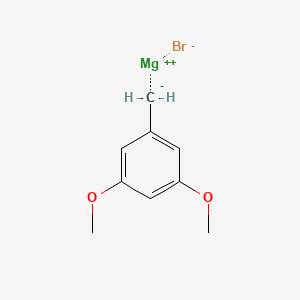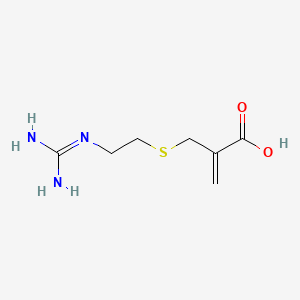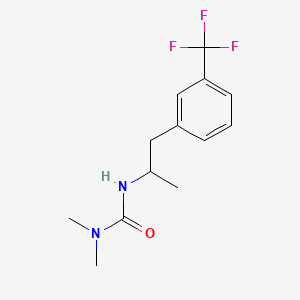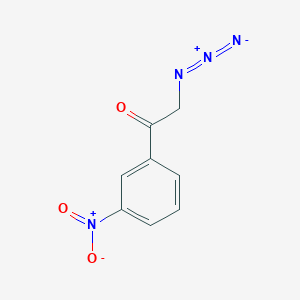
Magnesium;methoxymethylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;methoxymethylbenzene;bromide is an organometallic compound that combines magnesium, methoxymethylbenzene, and bromide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;methoxymethylbenzene;bromide typically involves the reaction of methoxymethylbenzene bromide with magnesium metal in an anhydrous ether solvent. The general reaction can be represented as follows: [ \text{Methoxymethylbenzene bromide} + \text{Magnesium} \rightarrow \text{this compound} ]
The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium metal is often activated by adding a small amount of iodine or 1,2-dibromoethane to initiate the reaction .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure uniform reaction conditions. The product is typically purified by distillation or crystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Magnesium;methoxymethylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: Forms carbon-carbon bonds with other organic compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether solvents.
Alkyl Halides: Undergoes substitution reactions with alkyl halides to form new carbon-carbon bonds.
Acid Chlorides and Esters: Reacts with acid chlorides and esters to form tertiary alcohols.
Major Products Formed
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Coupled Products: New carbon-carbon bonded compounds from coupling reactions.
Scientific Research Applications
Magnesium;methoxymethylbenzene;bromide has several scientific research applications:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Polymer Chemistry: Acts as a catalyst in polymerization reactions to form cyclic polymers.
Material Science: Used in the preparation of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Magnesium;methoxymethylbenzene;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the bromide and methoxymethylbenzene, creating a polarized bond that facilitates nucleophilic attack on electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds and the generation of alcohols or other products .
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide: Another Grignard reagent with similar reactivity but different organic groups.
Magnesium chloride: Used in similar reactions but with different reactivity and selectivity.
Organolithium Compounds: Similar in reactivity but often more reactive and less selective than Grignard reagents.
Uniqueness
Magnesium;methoxymethylbenzene;bromide is unique due to its specific combination of magnesium, methoxymethylbenzene, and bromide, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
magnesium;methoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h3-6H,7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMMKIDBKAORLA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)





![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)






![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
